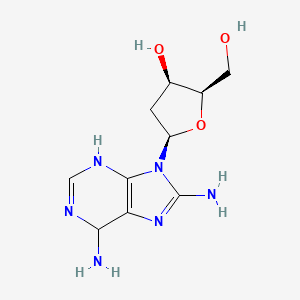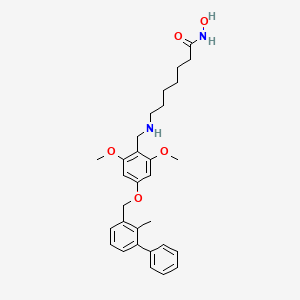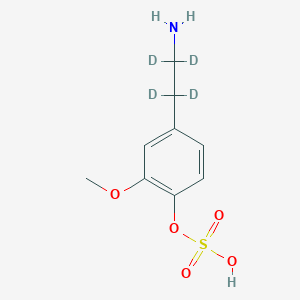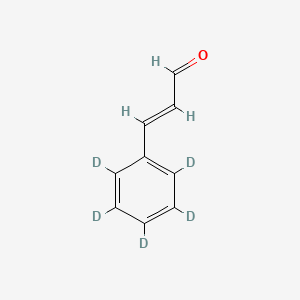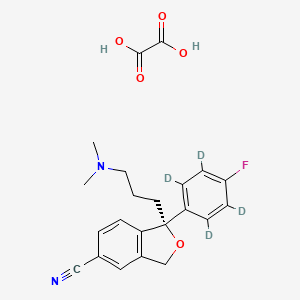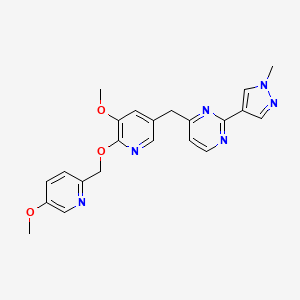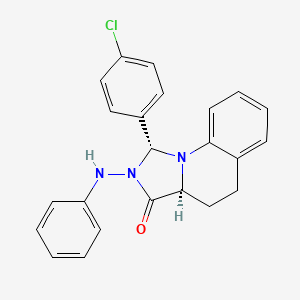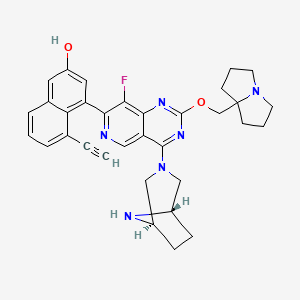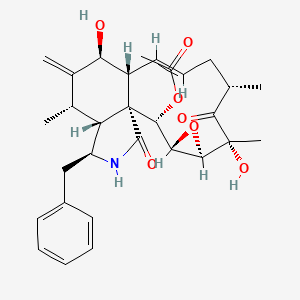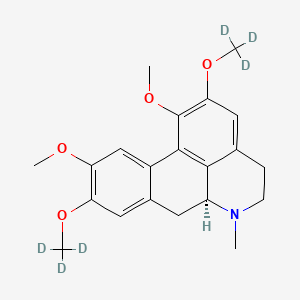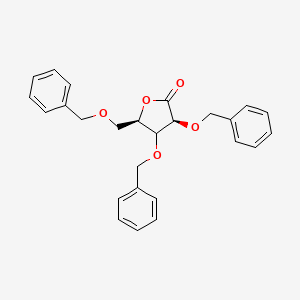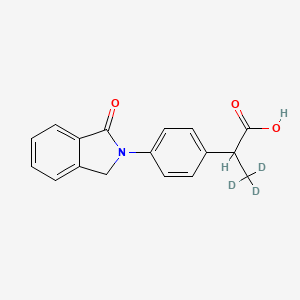
Indoprofen-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indoprofen-d3 is a deuterium-labeled analog of Indoprofen, a non-steroidal anti-inflammatory drug (NSAID). The molecular formula of this compound is C17D3H12NO3, and it has a molecular weight of 284.324 . This compound is primarily used in scientific research as a stable isotope-labeled standard.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Indoprofen-d3 involves the incorporation of deuterium atoms into the Indoprofen molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to achieve the desired purity and isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions: Indoprofen-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Indoprofen-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of Indoprofen and its metabolites.
Biology: Employed in metabolic studies to trace the pathways and transformations of Indoprofen in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Indoprofen.
Industry: Applied in the development and validation of analytical methods for quality control and regulatory compliance
Mécanisme D'action
Indoprofen-d3 exerts its effects through the inhibition of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, this compound reduces the production of prostaglandins, leading to decreased inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the inflammatory response .
Comparaison Avec Des Composés Similaires
Ibuprofen-d3: Another deuterium-labeled NSAID used in similar research applications.
Ketoprofen-d3: A deuterium-labeled analog of Ketoprofen, used in pharmacokinetic and metabolic studies.
Naproxen-d3: A deuterium-labeled version of Naproxen, employed in analytical and clinical research.
Uniqueness: Indoprofen-d3 is unique due to its specific structural modifications, which include the incorporation of deuterium atoms. This modification enhances its stability and allows for precise tracking in various analytical applications. Compared to other similar compounds, this compound offers distinct advantages in terms of isotopic labeling and analytical performance .
Propriétés
Formule moléculaire |
C17H15NO3 |
|---|---|
Poids moléculaire |
284.32 g/mol |
Nom IUPAC |
3,3,3-trideuterio-2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21)/i1D3 |
Clé InChI |
RJMIEHBSYVWVIN-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410553.png)
